4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE is a complex organic compound with a molecular formula of C13H15N3O3S2 and a molecular weight of 325.41 g/mol . This compound is known for its unique chemical structure, which includes a morpholinylsulfonyl group, a naphthyl group, and a thiazol-2-amine moiety. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE involves several steps. One common synthetic route includes the reaction of 4-(4-morpholinylsulfonyl)phenyl isothiocyanate with 1-naphthylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the morpholinyl or naphthyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or proteases, leading to downstream effects on cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-AMINE can be compared with other similar compounds, such as:
- 4-(4-methoxyphenoxy)phenylthiazol-2-amine
- 4-(4-fluorophenoxy)phenylthiazol-2-amine
- 4-(4-chlorophenoxy)phenylthiazol-2-amine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the morpholinylsulfonyl group in this compound makes it unique and may contribute to its specific interactions with molecular targets.
Eigenschaften
Molekularformel |
C23H21N3O3S2 |
---|---|
Molekulargewicht |
451.6g/mol |
IUPAC-Name |
4-(4-morpholin-4-ylsulfonylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H21N3O3S2/c27-31(28,26-12-14-29-15-13-26)19-10-8-18(9-11-19)22-16-30-23(25-22)24-21-7-3-5-17-4-1-2-6-20(17)21/h1-11,16H,12-15H2,(H,24,25) |
InChI-Schlüssel |
PUOKKQLDIFPRKY-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.